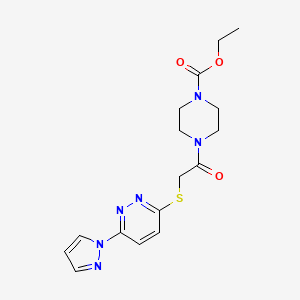
(1-Ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride” is a chemical compound with the molecular formula C6H11ClFN3. It has a molecular weight of 179.62 g/mol . This compound is also known by its CAS number 2172561-42-9 .
Molecular Structure Analysis
The InChI code for “(1-Ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride” is 1S/C6H10FN3.2ClH/c1-2-10-6(7)5(3-8)4-9-10;;/h4H,2-3,8H2,1H3;2*1H . The Canonical SMILES representation is CCN1C(=C(C=N1)CN)F.Cl .
Physical And Chemical Properties Analysis
“(1-Ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride” has a molecular weight of 179.62 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 2 and a topological polar surface area of 43.8 Ų. Its complexity is 109 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of YM348
YM348, a novel, potent, and orally active 5-HT2C receptor agonist, has been studied for its pharmacological effects, including inducing penile erections and hypolocomotion in rats. The study observed that the effects of YM348 were inhibited by a selective 5-HT2C receptor antagonist, SB242084, indicating the specificity of YM348’s action on 5-HT2C receptors (Kimura et al., 2004).
Thermogenic Effect of YM348
YM348 has also been examined for its effects on body temperature and energy expenditure in rats. The study found that YM348, along with other 5-HT2C receptor agonists, significantly increased body temperature and energy expenditure. The involvement of 5-HT2C receptors in the thermogenic effect of YM348 was confirmed (Hayashi et al., 2004).
Safety Profile of 4-Methylpyrazole
4-Methylpyrazole, an inhibitor of alcohol dehydrogenase, was studied for its safety in healthy volunteers. The study concluded that 4-Methylpyrazole was tolerated at certain dose levels without significant side effects, suggesting its potential for treating intoxications such as methanol and ethylene glycol (Jacobsen et al., 1988).
Synthesis and Pharmacological Profile of Novel Serotonin Agonists
A study focused on designing novel serotonin 5-HT1A receptor-biased agonists. These compounds showed high 5-HT1A receptor affinity and promising antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Treatment of Ethylene Glycol Intoxication
4-Methylpyrazole was used as an alternative to ethanol therapy for treating ethylene glycol intoxication in humans. The study reported successful management of intoxication with 4-Methylpyrazole, indicating its therapeutic potential in such cases (Baud et al., 1986).
Isolation of Branched Acyclic Polyamines
A study described the large-scale syntheses of various branched acyclic polyamines, including ethylidynetris(methanamine), using cation-exchange chromatography and selective complexation (Geue & Searle, 1983).
Zukünftige Richtungen
The future directions for “(1-Ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride” are not clear at this time. The potential applications and research directions for a compound depend on many factors, including its physical and chemical properties, its mechanism of action, and the current state of the field .
Eigenschaften
IUPAC Name |
(1-ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.2ClH/c1-2-10-6(7)5(3-8)4-9-10;;/h4H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUXCGCHYONDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2599536.png)
![4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2599539.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)
![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)

![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid](/img/structure/B2599546.png)


![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)


![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)